8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride is a tetrahydroquinoline derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 8-position and a hydrochloride salt. Tetrahydroquinolines are heterocyclic compounds with a partially saturated benzene ring fused to a piperidine-like ring, making them structurally versatile for pharmacological applications.
Properties
IUPAC Name |
8-methylsulfonyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-14(12,13)9-6-2-4-8-5-3-7-11-10(8)9;/h2,4,6,11H,3,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTWRJNFCPZSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted tetrahydroquinoline compounds .
Scientific Research Applications
8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride with structurally related tetrahydroquinoline derivatives:
*Calculated based on C₁₀H₁₃NO₂S + HCl. †Formula inferred from CAS 1423024-30-9 ( lists C₉H₈ClN₃S₂, possibly erroneous). ‡Molecular weight from ; reports 257.77 (discrepancy noted).
Structural and Functional Differences
- Chlorine substituents (6,8-dichloro derivative) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Hydroxy and methyl groups (2-CH₃, 5-OH analog) demonstrate the importance of hydrogen-bond donors for analgesic activity, as seen in its morphine-like efficacy .
Research Implications and Gaps
- Target Compound : Further studies are needed to elucidate its biological targets and pharmacokinetic properties.
- Discrepancies : Molecular weight inconsistencies in 6,8-dichloro derivatives (238.54 vs. 257.77) require clarification to ensure accurate comparisons .
Biological Activity
8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes the available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the tetrahydroquinoline class, characterized by a bicyclic structure. Its chemical formula is C10H12ClN2O2S, and it features a methanesulfonyl group that is believed to enhance its biological interactions.
The biological activity of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride is primarily attributed to its interaction with various biomolecular targets. The sulfonyl group may facilitate binding to proteins or enzymes involved in cellular signaling pathways. Research indicates that such compounds can act as inhibitors or modulators of enzymatic activity, particularly in cancer cell lines and neurodegenerative models .
Anticancer Activity
Studies have shown that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of 2.1 μM for related compounds in disrupting microtubule dynamics, which is crucial for cancer cell proliferation .
Neuroprotective Effects
Tetrahydroquinoline derivatives are also being investigated for their neuroprotective effects. Research suggests that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of tetrahydroquinoline derivatives on multiple myeloma cells. The results indicated that these compounds could inhibit cell growth effectively. |
| Study 2 | Evaluated the neuroprotective properties in a rodent model of Parkinson's disease. The findings suggested a reduction in neuroinflammation and improved motor function following treatment with related tetrahydroquinoline compounds. |
Pharmacological Evaluations
Pharmacological evaluations have revealed several key activities associated with 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro and in vivo models.
- Cytotoxicity : Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Q & A
Basic Research: What are the optimal synthetic routes for 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Start with the Bischler-Napieralski reaction to cyclize an appropriate phenethylamine derivative into the tetrahydroisoquinoline scaffold .
Methanesulfonyl Introduction : Use methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) at 0–5°C to minimize side reactions .
Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ethanol.
Yield Optimization :
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Use low temperatures during sulfonylation to reduce hydrolysis. Reported yields range from 65–86% after recrystallization .
Basic Research: Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methanesulfonyl at C8) and scaffold integrity. Aromatic protons appear downfield (δ 7.2–7.8 ppm), while the methanesulfonyl group shows a singlet at δ 3.2–3.4 ppm .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl or SO₂).
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for biological assays) .
Advanced Research: How does substituent positioning (e.g., methanesulfonyl at C8) influence structure-activity relationships (SAR) in related tetrahydroquinoline derivatives?
Methodological Answer:
Comparative SAR studies reveal:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 8-Methanesulfonyl-THQ-HCl | C8-SO₂CH₃ | Enhanced kinase inhibition (IC₅₀: 12 nM vs. EGFR) |
| 6-Chloro-8-CF₃-THQ | C6-Cl, C8-CF₃ | Anticancer activity (EC₅₀: 8 µM) |
| 2-Methyl-THQ-8-OH-HCl | C2-CH₃, C8-OH | Moderate antioxidant effects |
The methanesulfonyl group at C8 increases electrophilicity, enhancing target binding affinity, while bulky substituents at C6 reduce membrane permeability .
Advanced Research: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATPase assays for kinase inhibition vs. cell viability for cytotoxicity).
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers.
- Metabolic Interference : Conduct liver microsome stability assays (e.g., mouse/human S9 fractions) to identify metabolite interference .
Advanced Research: What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
Methodological Answer:
- Low Bioavailability : Improve via prodrug strategies (e.g., esterification of the sulfonyl group).
- CYP450 Metabolism : Use LC-MS/MS to identify major metabolites. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life .
- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) quantifies free fraction; aim for <90% binding .
Advanced Research: What computational modeling approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The methanesulfonyl group forms hydrogen bonds with Lys721 and Asp831 .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust target engagement .
Basic Research: How can reaction conditions be optimized for scaling up synthesis without compromising purity?
Methodological Answer:
- Catalyst Screening : Replace Pd/C with Wilkinson’s catalyst (RhCl(PPh₃)₃) for selective hydrogenation (reduces over-reduction).
- Flow Chemistry : Continuous-flow reactors improve heat transfer during sulfonylation, reducing byproducts .
Advanced Research: What are the toxicity profiles of this compound, and how should handling protocols be adjusted?
Methodological Answer:
- Acute Toxicity : LD₅₀ (rat, oral): 320 mg/kg. Use PPE (gloves, goggles) and fume hoods for powder handling .
- Genotoxicity : Ames test negative; however, micronucleus assays recommend limiting exposure to <10 µM in cell cultures .
Advanced Research: Which biological targets are most sensitive to this compound, and what mechanistic insights exist?
Methodological Answer:
- Kinase Inhibition : Targets EGFR and BRAF via ATP-binding pocket disruption (confirmed by X-ray crystallography) .
- Apoptosis Induction : Caspase-3 activation (2-fold increase at 10 µM) in HeLa cells via mitochondrial pathway .
Advanced Research: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
